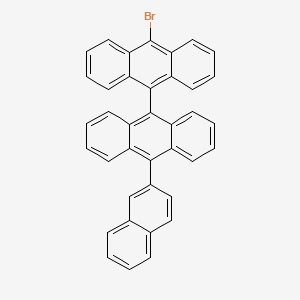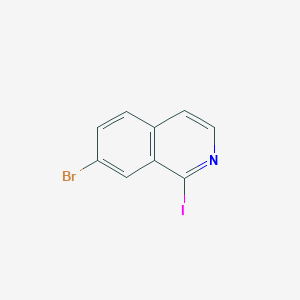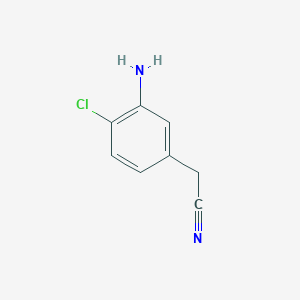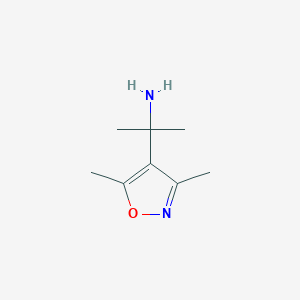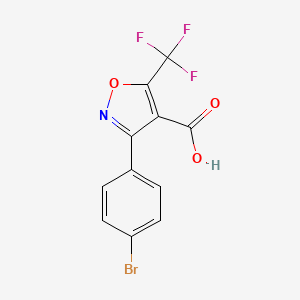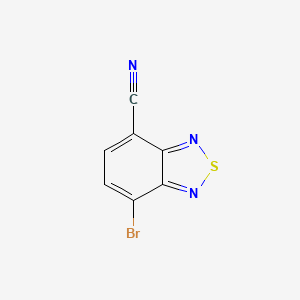
6-Bromo-2-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“6-Bromo-2-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline” is a chemical compound that belongs to the class of organic compounds known as tetrahydroquinolines . Tetrahydroquinolines are compounds containing a quinoline moiety, which is a bicyclic compound made up of a benzene ring fused to a piperidine ring, and is fully hydrogenated .
Molecular Structure Analysis
The molecular structure of “this compound” would consist of a tetrahydroquinoline core, with a bromine atom attached at the 6th position and a trifluoromethyl group attached at the 2nd position . The presence of these substituents would likely influence the compound’s physical and chemical properties.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound are determined by its molecular structure. Factors such as the presence and position of functional groups, the molecular size and shape, and the overall charge distribution can influence properties such as solubility, melting/boiling points, and reactivity .Aplicaciones Científicas De Investigación
Photocatalytic Reactions
6-Bromo-2-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline has been utilized in photocatalytic reactions. For example, a study by Zeng et al. (2022) employed a similar bromo-trifluoropropene compound in photocatalytic defluorinative reactions with N-aryl amino acids, leading to the formation of various 4-(difluoromethylidene)-tetrahydroquinolines. This showcases the compound's utility in photoredox activations and radical cyclization processes (Zeng, Li, Chen, & Zhou, 2022).
Bromination and Synthesis Techniques
The bromination of tetrahydroquinolines, including derivatives similar to this compound, has been explored. Zemtsova et al. (2015) investigated the bromination of 2-phenyltetrahydroquinolines, leading to various brominated derivatives and providing insights into oxidation reactions and molecular structures through X-ray diffraction analysis (Zemtsova, Kulemina, Rybakov, & Klimochkin, 2015).
Medicinal Chemistry
In medicinal chemistry, tetrahydroquinolines with trifluoromethyl groups are valuable due to their partially-saturated bicyclic ring and metabolically-stable CF(3) group. Johnson et al. (2013) discussed the optimization of compounds like this compound, emphasizing their significance in developing novel therapeutic agents (Johnson, O'mahony, Edwards, & Duncton, 2013).
Synthesis of Quinoline Derivatives
Şahin et al. (2008) described the efficient synthesis of quinoline derivatives, including a method for bromination and aromatization processes. This research is relevant for understanding the synthesis pathways of compounds like this compound (Şahin, Çakmak, Demirtaş, Ökten, & Tutar, 2008).
Biomolecular Binding Properties
A study by Bonacorso et al. (2018) reported on the synthesis of 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines, closely related to the compound . Their findings on photophysical analyses and interactions with ct-DNA provide insights into the binding properties of similar compounds (Bonacorso, Rodrigues, Iglesias, Silveira, Feitosa, Rosa, Martins, Frizzo, & Zanatta, 2018).
Propiedades
IUPAC Name |
6-bromo-2-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrF3N/c11-7-2-3-8-6(5-7)1-4-9(15-8)10(12,13)14/h2-3,5,9,15H,1,4H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHYIKNDMJIMNJZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)Br)NC1C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrF3N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.08 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

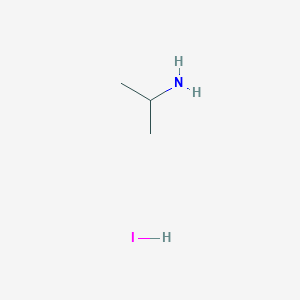
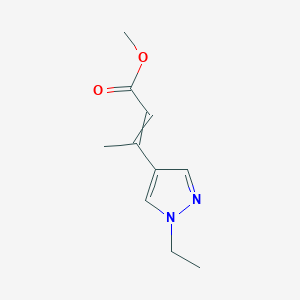
![2-Tert-butyl 8-methyl 5-thia-2-azaspiro[3.4]octane-2,8-dicarboxylate 5,5-dioxide](/img/structure/B1382287.png)
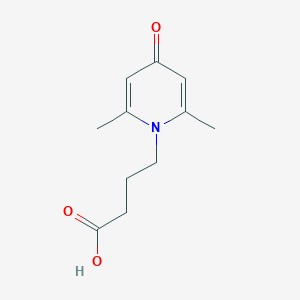
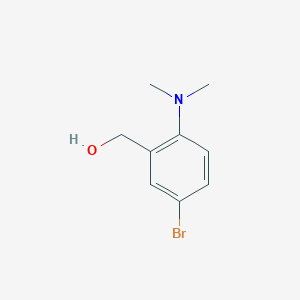
![5-Bromo-3-phenyl-1H-pyrazolo[3,4-C]pyridazine](/img/structure/B1382294.png)
